Asparenomycin A

Description

Properties

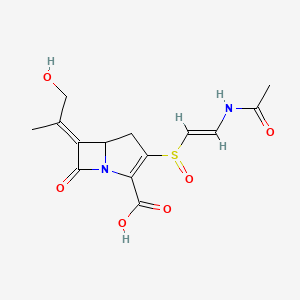

Molecular Formula |

C14H16N2O6S |

|---|---|

Molecular Weight |

340.35 g/mol |

IUPAC Name |

(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+ |

InChI Key |

KJQZKTFSANMFQJ-KDYKCUIDSA-N |

Isomeric SMILES |

C/C(=C\1/C2CC(=C(N2C1=O)C(=O)O)S(=O)/C=C/NC(=O)C)/CO |

Canonical SMILES |

CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO |

Synonyms |

asparenomycin asparenomycin A asparenomycin B asparenomycin C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Asparenomycin A from Streptomyces

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Asparenomycin A, a carbapenem antibiotic. The methodologies detailed below are synthesized from the foundational research that first identified this potent bioactive compound from Streptomyces species. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development.

Introduction

This compound is a member of the carbapenem class of β-lactam antibiotics, known for their broad-spectrum antibacterial activity. It was first isolated from the fermentation broths of Streptomyces tokunonensis sp. nov. and Streptomyces argenteolus. Like other carbapenems, this compound exhibits potent inhibitory activity against a wide range of bacteria. This guide outlines the key scientific protocols from the initial discovery and provides a consolidated view of the data for scientific and drug development reference.

Producing Microorganisms

The microorganisms responsible for the production of this compound were identified as two distinct species of the genus Streptomyces.

-

Streptomyces tokunonensis : A novel species identified at the time of the discovery.

-

Streptomyces argenteolus : A known Streptomyces species also found to produce the antibiotic.

Taxonomic studies were crucial in the initial stages to classify the producing strains, a critical step in natural product discovery.

Fermentation Protocol

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strains. The following protocol is a composite of the methodologies described in the early research.

3.1 Culture Media and Conditions

A two-stage fermentation process is typically employed to generate sufficient biomass and maximize the production of the target antibiotic.

Table 1: Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | - |

| Soluble Starch | - | 30 |

| Glycerol | 10 | - |

| Yeast Extract | 5 | - |

| Peptone | 5 | - |

| Soybean Meal | - | 20 |

| CaCO₃ | 2 | 3 |

| K₂HPO₄ | 1 | - |

| MgSO₄·7H₂O | 0.5 | - |

| (NH₄)₂SO₄ | - | 3 |

| pH | 7.2 | 7.0 |

3.2 Fermentation Procedure

-

Inoculum Preparation: A loopful of spores of Streptomyces tokunonensis or Streptomyces argenteolus is inoculated into a 100 mL flask containing 20 mL of the seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Fermentation: The seed culture (5% v/v) is transferred to a 2 L flask containing 500 mL of the production medium. The production fermentation is carried out at 28°C for 96 to 120 hours with vigorous aeration and agitation.

-

Monitoring: The fermentation broth is monitored periodically for pH, biomass, and antibiotic activity using a bioassay against a susceptible bacterial strain.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatography.

4.1 Experimental Workflow

4.2 Detailed Protocol

-

Harvest and Clarification: The fermentation broth is harvested and centrifuged to remove the mycelial cake. The resulting supernatant is the starting material for extraction.

-

Adsorption Chromatography: The clarified supernatant is passed through a column packed with Amberlite XAD-2 resin. The antibiotic adsorbs to the resin, while salts and other polar impurities are washed away with water.

-

Elution and Concentration: The column is then eluted with a gradient of aqueous acetone. The active fractions, as determined by bioassay, are pooled and concentrated under reduced pressure to remove the acetone.

-

Anion Exchange Chromatography: The concentrated aqueous solution is applied to an anion exchange column (e.g., Dowex 1-X2, Cl⁻ form). The column is washed with water, and the antibiotic is eluted with a linear gradient of sodium chloride.

-

Desalting: The active fractions from the ion exchange step are pooled and desalted using another Amberlite XAD-2 column.

-

Gel Filtration: The desalted, active fraction is further purified by gel filtration chromatography on a Sephadex G-10 column, eluting with water.

-

Lyophilization: The final purified fractions containing this compound are pooled and lyophilized to yield a stable, dry powder.

Physico-chemical and Spectroscopic Data

The structure and properties of this compound were elucidated using a combination of physico-chemical and spectroscopic techniques.

Table 2: Physico-chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O₆S |

| Molecular Weight | 356.35 g/mol |

| Appearance | White to pale yellow powder |

| Solubility | Soluble in water, sparingly soluble in methanol |

| UV Absorption (in H₂O) | λmax at 297 nm |

| Optical Rotation | [α]D²⁵ +27° (c=1, H₂O) |

Table 3: Key Spectroscopic Data for this compound

| Spectroscopy | Key Features and Assignments |

| ¹H NMR (D₂O) | δ (ppm): 6.25 (1H, d), 4.20 (1H, m), 3.85 (1H, m), 3.50 (2H, q), 1.25 (3H, d) |

| ¹³C NMR (D₂O) | δ (ppm): 176.5 (C=O), 168.0 (C=O), 145.2 (C), 125.8 (CH), 60.5 (CH), 58.2 (CH), 45.1 (CH₂), 21.3 (CH₃) |

| Mass Spec (ESI-MS) | m/z: 357.07 [M+H]⁺, 379.05 [M+Na]⁺ |

| Infrared (KBr) | ν (cm⁻¹): 3400 (O-H), 1750 (β-lactam C=O), 1680 (C=O), 1600 (C=C) |

Biosynthetic Pathway Overview

While the specific biosynthetic gene cluster for this compound may not be fully detailed in the initial discovery papers, the general pathway for carbapenem biosynthesis in Streptomyces provides a logical framework. Carbapenems are synthesized from precursors derived from amino acid and acetate metabolism.

The biosynthesis is thought to proceed through the action of a set of core enzymes homologous to the car gene products in other carbapenem producers. These enzymes assemble the characteristic bicyclic carbapenem core. Subsequently, a series of "tailoring" enzymes modify the core structure to produce the final this compound molecule, including the addition of the side chains that are critical for its biological activity.

Conclusion

The discovery of this compound from Streptomyces tokunonensis and Streptomyces argenteolus represents a significant contribution to the arsenal of β-lactam antibiotics. The methodologies for fermentation, isolation, and characterization, while established decades ago, still form the fundamental basis for natural product discovery today. This technical guide consolidates this foundational knowledge to aid current and future research in the ongoing search for novel anti-infective agents.

Technical Guide: Identification of Asparenomycin A Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction to Asparenomycin A

Asparenomycins are a group of carbapenem antibiotics first isolated in the early 1980s. This class of antibiotics, which includes this compound, B, and C, exhibits significant antibacterial activity. This compound, in particular, is noted for its potent inhibition of β-lactamases, enzymes that confer bacterial resistance to many common antibiotics. This technical guide provides an in-depth overview of the identification of the microorganisms responsible for producing this compound, along with detailed experimental protocols relevant to their isolation, characterization, fermentation, and the extraction of the target compound.

Identification of Producing Organisms

This compound is produced by specific strains of actinomycete bacteria belonging to the genus Streptomyces. The primary identified producing organisms are:

The initial discovery and taxonomic studies identified two streptomycete isolates, PA-31088 and PA-39504, as producers of asparenomycins. Strain PA-31088 was identified as a new species and named Streptomyces tokunonensis sp. nov., while strain PA-39504 was identified as Streptomyces argenteolus.[2]

Experimental Protocols

Isolation and Identification of Producing Organisms

The identification of Streptomyces tokunonensis and Streptomyces argenteolus involves a polyphasic approach, combining morphological, biochemical, and molecular methods.

3.1.1. Morphological and Cultural Characterization

-

Isolation: Soil samples are serially diluted and plated on a suitable medium, such as ISP2 (International Streptomyces Project Medium 2) agar. Plates are incubated at 28-30°C for 7-14 days.

-

Colony Morphology: Suspected Streptomyces colonies, typically characterized by their chalky, fuzzy appearance due to the formation of aerial mycelia and spores, are selected for purification by restreaking.

-

Microscopic Examination: The spore chain morphology is observed using light microscopy or scanning electron microscopy. Streptomyces species exhibit distinct spore chain structures (e.g., rectiflexibiles, retinaculiaperti, spirales).

-

Cultural Characteristics: The color of the aerial and substrate mycelia, as well as the production of any diffusible pigments, are observed on various ISP media (ISP1-ISP7).

3.1.2. Biochemical and Physiological Characterization

A series of biochemical tests are performed to create a physiological profile of the isolates. These tests typically include:

-

Carbon Source Utilization: Assessing the ability of the isolate to grow on various carbon sources (e.g., glucose, arabinose, xylose, fructose, etc.).

-

Enzyme Production: Testing for the production of extracellular enzymes such as amylase, protease, lipase, and catalase.

-

Melanin Production: Observing the production of melanin on peptone-yeast extract-iron agar (ISP Medium 6).

-

Nitrate Reduction: Testing the ability to reduce nitrate to nitrite.

-

Salt and pH Tolerance: Determining the range of NaCl concentrations and pH values at which the organism can grow.

Table 1: Illustrative Biochemical Characteristics for Streptomyces Identification

| Test | Expected Result for Streptomyces |

| Gram Stain | Positive |

| Catalase | Positive |

| Starch Hydrolysis | Positive |

| Casein Hydrolysis | Positive |

| Gelatin Liquefaction | Positive |

| Melanin Production | Variable |

| Carbon Utilization | Variable depending on species |

3.1.3. Molecular Identification

-

DNA Extraction: Genomic DNA is extracted from a pure culture of the isolate.

-

16S rRNA Gene Sequencing: The 16S rRNA gene is amplified using universal primers and sequenced.

-

Phylogenetic Analysis: The resulting sequence is compared with databases such as GenBank (using BLAST) and the Ribosomal Database Project to determine the closest known relatives and confirm the genus and species.

Caption: Workflow for the isolation and identification of Streptomyces species.

Fermentation for this compound Production

3.2.1. Inoculum Preparation

A two-stage inoculum development process is typically employed. A loopful of spores from a mature agar slant is used to inoculate a seed medium in a baffled flask. The flask is incubated on a rotary shaker at 28-30°C for 48-72 hours. This seed culture is then used to inoculate a larger volume of the same medium, which is incubated under the same conditions for 24-48 hours.

3.2.2. Production Medium and Fermentation Conditions

The production of this compound is carried out in a suitable fermentation medium. While the exact composition for optimal production would be proprietary, a typical medium for carbapenem production by Streptomyces would contain:

-

Carbon Sources: Glucose, soluble starch, glycerol

-

Nitrogen Sources: Soybean meal, yeast extract, peptone, ammonium sulfate

-

Inorganic Salts: CaCO₃, K₂HPO₄, MgSO₄·7H₂O

-

Trace Elements: Fe, Mn, Zn

The fermentation is conducted in a stirred-tank fermenter with controlled parameters.

Table 2: Typical Fermentation Parameters for Streptomyces

| Parameter | Value |

| Temperature | 28-30°C |

| pH | 6.8-7.2 (controlled) |

| Agitation | 200-400 rpm |

| Aeration | 0.5-1.5 vvm |

| Fermentation Time | 120-168 hours |

3.2.3. Monitoring Fermentation

During the fermentation, key parameters such as pH, dissolved oxygen, substrate consumption, and biomass are monitored. The production of this compound is typically assayed using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

3.3.1. Broth Harvesting and Mycelial Separation

At the end of the fermentation, the culture broth is harvested. The mycelia are separated from the fermentation broth by centrifugation or filtration.

3.3.2. Extraction

This compound is a water-soluble compound, so the primary extraction is from the clarified fermentation broth.

-

Adsorption Chromatography: The clarified broth is passed through a column containing a non-ionic adsorbent resin (e.g., Diaion HP-20).

-

Elution: After washing the column to remove impurities, the adsorbed this compound is eluted with an aqueous organic solvent, such as aqueous acetone or methanol.

-

Solvent Evaporation: The organic solvent is removed from the eluate under reduced pressure.

3.3.3. Purification

The crude extract is further purified using a combination of chromatographic techniques.

-

Ion-Exchange Chromatography: The extract is subjected to ion-exchange chromatography on a resin such as DEAE-Sephadex.

-

Gel Filtration Chromatography: Further purification can be achieved by gel filtration chromatography on a medium like Sephadex G-10.

-

Reversed-Phase HPLC: The final purification step often involves preparative reversed-phase HPLC to yield highly pure this compound.

Caption: General workflow for fermentation and extraction of this compound.

Data Presentation

Table 3: Illustrative this compound Production Data

| Fermentation Time (hours) | Biomass (g/L) | Glucose (g/L) | This compound Titer (mg/L) |

| 0 | 2.1 | 40.0 | 0 |

| 24 | 8.5 | 32.5 | 15 |

| 48 | 15.2 | 21.0 | 80 |

| 72 | 22.8 | 10.5 | 250 |

| 96 | 28.1 | 3.2 | 480 |

| 120 | 26.5 | 0.5 | 550 |

| 144 | 24.3 | 0.1 | 520 |

Note: The data in this table is illustrative and represents a typical production profile for a secondary metabolite from Streptomyces. Actual yields may vary.

Putative Biosynthetic Pathway of this compound

This compound belongs to the carbapenem class of antibiotics. The biosynthesis of the carbapenem core structure is known to proceed from primary metabolites. While the specific genetic cluster for this compound has not been detailed in the provided search results, a putative pathway can be inferred from the general carbapenem biosynthesis pathway. The pathway involves the condensation of precursors derived from acetate and glutamate pathways to form the characteristic bicyclic carbapenem ring structure.

Caption: Putative biosynthetic pathway for this compound.

References

- 1. A gene cluster for the biosynthesis of moenomycin family antibiotics in the genome of teicoplanin producer Actinoplanes teichomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular characterization and analysis of the biosynthetic gene cluster for the azoxy antibiotic valanimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Asparenomycin A Biosynthesis in Streptomyces: A Pathway Awaiting Elucidation

Despite its discovery as a potent carbapenem antibiotic, the intricate biosynthetic pathway of Asparenomycin A within its producing organisms, Streptomyces tokunonensis and Streptomyces argenteolus, remains largely uncharacterized in publicly accessible scientific literature. While the general framework for carbapenem biosynthesis is established in other bacteria, a detailed technical guide on the specific enzymatic steps, genetic architecture, and regulatory networks governing this compound production is not currently possible due to a scarcity of specific research on this particular molecule.

Asparenomycins A, B, and C were first identified as novel carbapenem antibiotics produced by two distinct Streptomyces species, S. tokunonensis sp. nov. and S. argenteolus[1]. These compounds belong to the broader class of β-lactam antibiotics, which are of significant clinical importance. However, unlike the well-studied biosynthesis of other carbapenems such as thienamycin, the specific genetic and biochemical blueprint for this compound has not been extensively investigated or reported.

The biosynthesis of carbapenem antibiotics generally involves a complex series of enzymatic reactions that construct the characteristic bicyclic core structure. This typically includes the condensation of precursors derived from amino acid and acetate metabolism, followed by a series of modifications including cyclization, desaturation, and the addition of side chains. These pathways are encoded by biosynthetic gene clusters (BGCs), which are contiguous sets of genes responsible for producing the antibiotic, its precursors, and any necessary resistance mechanisms.

A comprehensive search of scientific databases reveals a significant knowledge gap concerning the this compound BGC. While the producing strains have been identified, the specific genes and the enzymes they encode for the assembly of the this compound molecule have not been publicly detailed. Consequently, crucial information for a technical guide, such as quantitative data on enzyme kinetics, precursor flux, and product titers, is unavailable. Furthermore, the absence of published research on the pathway means that detailed experimental protocols for key experiments like gene knockouts, heterologous expression of pathway genes, or in vitro enzyme assays specifically for this compound biosynthesis cannot be provided.

Visual representations of the signaling pathways and experimental workflows are also contingent on the availability of this fundamental research. Without knowledge of the specific enzymes and intermediates, a scientifically accurate diagram of the this compound biosynthesis pathway cannot be constructed.

For researchers, scientists, and drug development professionals interested in this area, the this compound biosynthetic pathway represents an open field for discovery. Future research would likely involve:

-

Genome sequencing of Streptomyces tokunonensis and Streptomyces argenteolus to identify the this compound biosynthetic gene cluster.

-

Bioinformatic analysis of the identified gene cluster to predict the functions of the encoded enzymes.

-

Genetic manipulation , such as gene knockout and heterologous expression studies, to confirm the roles of individual genes in the pathway.

-

Biochemical characterization of the key enzymes to understand their mechanisms and substrate specificities.

-

Metabolomic analysis to identify and quantify biosynthetic intermediates.

The elucidation of this pathway could have significant implications for the industrial production of this compound and for the bioengineering of novel carbapenem antibiotics with improved therapeutic properties. Until such research is conducted and published, a detailed technical guide on the core of this compound biosynthesis in Streptomyces remains an endeavor for future scientific investigation.

References

Asparenomycin A: A Technical Deep Dive into its Mechanism of Action as a Carbapenem Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asparenomycin A is a carbapenem antibiotic that demonstrates a potent dual-action mechanism. It effectively inhibits the growth of a wide range of Gram-positive and Gram-negative bacteria by targeting and inactivating penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. Concurrently, it exhibits robust inhibitory activity against a broad spectrum of β-lactamases, the primary enzymatic defense of bacteria against β-lactam antibiotics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data on its interaction with PBPs and β-lactamases, detailed experimental protocols for the cited assays, and visual representations of its molecular interactions and experimental workflows.

Introduction

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Their efficacy stems from their ability to inhibit bacterial cell wall biosynthesis, a process vital for bacterial survival. This compound, a member of the carbapenem family, distinguishes itself through its potent activity not only against a variety of pathogenic bacteria but also its significant stability against and inhibition of bacterial β-lactamases. This dual functionality makes it a subject of significant interest in the ongoing search for effective therapies against resistant bacterial infections.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary bactericidal action of this compound, like other β-lactam antibiotics, is the disruption of peptidoglycan synthesis in the bacterial cell wall. This is achieved through the covalent acylation of penicillin-binding proteins (PBPs).

Targeting Penicillin-Binding Proteins (PBPs)

PBPs are a group of enzymes responsible for the final steps of peptidoglycan assembly, including transpeptidation, transglycosylation, and carboxypeptidation. By binding to the active site of these enzymes, this compound effectively blocks their function, leading to the formation of a defective cell wall and subsequent cell lysis. The affinity of this compound for various PBPs is a key determinant of its antibacterial spectrum.

-

Signaling Pathway of PBP Inhibition

The interaction between this compound and PBPs can be visualized as a direct inhibition pathway.

Quantitative Analysis of PBP Binding

Table 1: Hypothetical IC50 Values of this compound against Key PBPs

(Note: This table is illustrative due to the lack of publicly available, specific IC50 data for this compound in contemporary literature. The values are based on the known general activity of carbapenems.)

Bacterial Species Penicillin-Binding Protein (PBP) Hypothetical IC50 (µg/mL) Escherichia coli PBP 1a < 1.0 PBP 1b < 1.0 PBP 2 < 0.5 PBP 3 < 0.5 Staphylococcus aureus PBP 1 < 1.0 PBP 2 < 1.0 PBP 3 < 1.0 PBP 4 < 5.0

Inhibition of β-Lactamases

A significant feature of this compound is its ability to inhibit a wide range of β-lactamases, enzymes that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. Asparenomycins A, B, and C have been shown to inhibit both cephalosporinases and penicillinases at concentrations generally below 3 µM.[1] The mechanism of this inhibition involves the acylation of the β-lactamase enzyme.

Kinetics of β-Lactamase Inhibition

The inhibition of β-lactamases by this compound is a progressive, time-dependent process that results in the formation of a stable acyl-enzyme complex.[1] This effectively sequesters the β-lactamase, preventing it from degrading other β-lactam antibiotics.

-

Logical Relationship of β-Lactamase Inhibition

This diagram illustrates the protective effect of this compound on other β-lactam antibiotics.

Caption: this compound protects other β-lactams by inhibiting β-lactamases.

Quantitative Analysis of β-Lactamase Inhibition

The potency of β-lactamase inhibition is also measured by IC50 values.

Table 2: Inhibitory Activity of this compound against various β-Lactamases

(Note: This table presents generalized data based on early studies of asparenomycins.)

β-Lactamase Source Enzyme Class IC50 (µM) Escherichia coli Class C (Cephalosporinase) < 3.0 Klebsiella pneumoniae Class A (Penicillinase) < 3.0 Enterobacter cloacae Class C (Cephalosporinase) < 3.0 Pseudomonas aeruginosa Class C (Cephalosporinase) < 3.0

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobic species. Its bactericidal action is a direct consequence of the inhibition of cell wall synthesis.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against various Bacteria

(Note: This table is a representative summary based on early findings and may not reflect the full scope of its activity against contemporary clinical isolates.)

Bacterial Species Gram Stain Aerobic/Anaerobic MIC Range (µg/mL) Staphylococcus aureus Positive Aerobic 0.1 - 1.6 Streptococcus pyogenes Positive Aerobic ≤ 0.05 Escherichia coli Negative Aerobic 0.2 - 3.1 Klebsiella pneumoniae Negative Aerobic 0.4 - 6.3 Pseudomonas aeruginosa Negative Aerobic 6.3 - 25 Bacteroides fragilis Negative Anaerobic 0.1 - 0.8 Clostridium perfringens Positive Anaerobic ≤ 0.05

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the study of carbapenem antibiotics like this compound.

Determination of PBP Binding Affinity (IC50)

This protocol outlines a competitive binding assay to determine the concentration of this compound required to inhibit 50% of the binding of a labeled penicillin (e.g., [³H]benzylpenicillin or a fluorescent derivative) to bacterial PBPs.

-

Experimental Workflow for PBP Binding Assay

Caption: Workflow for determining the PBP binding affinity of this compound.

Protocol Steps:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or French press.

-

Isolate the cell membranes by ultracentrifugation.

-

Competitive Binding Assay:

-

Incubate aliquots of the membrane preparation with a range of concentrations of this compound for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

-

Add a constant, saturating concentration of radiolabeled penicillin (e.g., [³H]benzylpenicillin) and incubate for a further period (e.g., 10 minutes).

-

Terminate the binding reaction by adding an excess of unlabeled penicillin.

-

Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection and Quantification:

-

Visualize the radiolabeled PBPs by fluorography or autoradiography.

-

Quantify the intensity of the PBP bands using densitometry.

-

Plot the percentage of inhibition of labeled penicillin binding against the concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

-

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Steps:

-

Preparation of Inoculum:

-

Prepare a standardized inoculum of the test bacterium, typically equivalent to a 0.5 McFarland standard.

-

Broth Microdilution:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth and bacteria, no antibiotic) and a negative control (broth only).

-

Incubation and Reading:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Conclusion

This compound embodies the key characteristics of a potent carbapenem antibiotic through its effective inhibition of bacterial cell wall synthesis via PBP inactivation and its significant stability against and inhibition of a broad range of β-lactamases. This dual-action mechanism underscores its potential as a valuable agent in combating bacterial infections, particularly those caused by β-lactamase-producing strains. Further research to fully elucidate the specific binding affinities to a wider array of PBPs from contemporary clinical isolates and a more extensive profiling of its activity against modern multi-drug resistant bacteria is warranted to fully appreciate its therapeutic potential. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals engaged in the critical field of antibiotic discovery and development.

References

Asparenomycin A: A Technical Overview of its Antibacterial Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals

Asparenomycin A is a naturally occurring carbapenem antibiotic that demonstrates a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] This technical guide provides an in-depth analysis of its antibacterial profile, mechanism of action, and the experimental methodologies used for its evaluation.

Antibacterial Spectrum of Activity

This compound exhibits potent inhibitory activity against a wide range of clinically relevant bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of its efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.1 - 0.78 |

| Streptococcus pyogenes | Gram-positive | ≤0.013 - 0.1 |

| Streptococcus pneumoniae | Gram-positive | 0.05 - 0.39 |

| Clostridium perfringens | Gram-positive | 0.1 - 0.39 |

| Escherichia coli | Gram-negative | 0.78 - 6.25 |

| Klebsiella pneumoniae | Gram-negative | 0.78 - 3.13 |

| Proteus vulgaris | Gram-negative | 0.39 - 3.13 |

| Serratia marcescens | Gram-negative | 1.56 - 12.5 |

| Bacteroides fragilis | Anaerobe | 0.1 - 0.39 |

Data extracted from "Asparenomycins A, B and C, new carbapenem antibiotics. II. In vitro antibacterial activity and beta-lactamase inhibitory properties".

Mechanism of Action

As a member of the carbapenem class of β-lactam antibiotics, this compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[2] This disruption of the cell wall integrity ultimately leads to bacterial cell death.

Furthermore, this compound is a potent inhibitor of a wide range of β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics.[3] This includes both penicillinases and cephalosporinases.[3] The mechanism of β-lactamase inhibition by this compound involves the acylation of the enzyme, forming a stable complex that renders the β-lactamase inactive.[3] This dual-action of inhibiting both PBPs and β-lactamases contributes to its broad spectrum of activity, including against bacteria that are resistant to other β-lactam antibiotics.[1]

Experimental Protocols

The following sections detail the standardized methodologies for determining the antibacterial spectrum and β-lactamase inhibitory activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

-

Preparation of Materials:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as the test medium.

-

Culture the bacterial strains to be tested overnight on an appropriate agar medium.

-

-

Preparation of Inoculum:

-

Suspend several colonies of the test bacterium in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Broth Microdilution Assay:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Incubation and Interpretation:

-

Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

β-Lactamase Inhibition Assay

The inhibitory activity of this compound against β-lactamases is determined by measuring the reduction in the rate of hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin.

Logical Relationship of β-Lactamase Inhibition

Caption: Logical flow of a chromogenic β-lactamase inhibition assay.

Detailed Steps:

-

Preparation of Reagents:

-

Prepare a solution of purified β-lactamase enzyme in a suitable buffer (e.g., phosphate buffer).

-

Prepare a stock solution of the chromogenic substrate nitrocefin.

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a microtiter plate, pre-incubate the β-lactamase enzyme with the various concentrations of this compound for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding the nitrocefin substrate to each well.

-

Include a control reaction with no inhibitor.

-

-

Data Acquisition and Analysis:

-

Measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at the appropriate wavelength (typically 486 nm) over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the β-lactamase activity. Asparenomycins A, B, and C have been shown to inhibit a wide range of β-lactamases at concentrations typically less than 3 µM.[3]

-

Conclusion

This compound is a potent carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobic species. Its efficacy is attributed to its dual mechanism of action: the inhibition of bacterial cell wall synthesis via PBP binding and the inactivation of β-lactamases. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its antibacterial properties, which is crucial for further research and development in the field of infectious diseases.

References

In-vitro Activity of Asparenomycin A against Gram-negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparenomycin A is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Discovered in the early 1980s, this compound, along with its congeners B and C, demonstrated potent bactericidal action against a range of both Gram-positive and Gram-negative bacteria.[1] This technical guide provides an in-depth overview of the available data on the in-vitro activity of this compound against Gram-negative bacteria, details the experimental protocols for assessing its activity, and illustrates its mechanism of action.

Mechanism of Action

Like other carbapenems, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, the main component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall integrity, leading to cell lysis and bacterial death.

The bactericidal effect of this compound is further enhanced by its ability to inhibit a wide range of β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics.[2] This inhibition is achieved through the acylation of the β-lactamase enzymes.[2]

Data Presentation: In-vitro Activity

| Bacterial Species | This compound MIC (µg/mL) | Comparative Carbapenem MICs (µg/mL) |

| Escherichia coli | Broadly active; specific MICs not detailed in recent literature. Morphological changes (ovoidal forms) observed.[1] | Imipenem: 0.25 (MIC₅₀), 0.5 (MIC₉₀) Meropenem: 0.032 (MIC₅₀), 0.094 (MIC₉₀) Doripenem: 0.023 (MIC₅₀), 0.094 (MIC₉₀)[3] |

| Pseudomonas aeruginosa | Broadly active; specific MICs not detailed in recent literature. | Imipenem: 1.5 (MIC₅₀), 32 (MIC₉₀) Meropenem: 0.38 (MIC₅₀), 16 (MIC₉₀) Doripenem: 0.38 (MIC₅₀), 8 (MIC₉₀)[3] |

| Enterobacteriaceae (general) | Broadly active; specific MICs not detailed in recent literature. | Imipenem: 0.25 (MIC₅₀), 0.5 (MIC₉₀) Meropenem: 0.032 (MIC₅₀), 0.094 (MIC₉₀) Doripenem: 0.023 (MIC₅₀), 0.094 (MIC₉₀)[3] |

| Acinetobacter baumannii | Broadly active; specific MICs not detailed in recent literature. | Imipenem: 32 (MIC₅₀), 128 (MIC₉₀) Meropenem: 32 (MIC₅₀), 64 (MIC₉₀) Doripenem: 32 (MIC₅₀), 64 (MIC₉₀)[3] |

| Bacteroides fragilis | Broadly active; specific MICs not detailed in recent literature. Morphological changes (elongated forms) observed.[1] | Imipenem: ≤0.06 - 1 (MIC range) Meropenem: ≤0.06 - 0.5 (MIC range) |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in-vitro activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The standard methods are broth microdilution and agar dilution.

1. Broth Microdilution Method:

-

Preparation of this compound dilutions: A stock solution of this compound is prepared in an appropriate solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum preparation: The test bacterium is cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

2. Agar Dilution Method:

-

Preparation of agar plates: A stock solution of this compound is serially diluted and added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum preparation: The bacterial inoculum is prepared as described for the broth microdilution method, but the final suspension is adjusted to approximately 1 x 10⁷ CFU/mL.

-

Inoculation: A standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of the agar plates containing different concentrations of this compound.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC determination: The MIC is the lowest concentration of this compound that prevents the growth of more than one or two colonies.

Penicillin-Binding Protein (PBP) Affinity Assay

This assay determines the binding affinity of this compound to specific PBPs.

-

Bacterial membrane preparation: Gram-negative bacteria are grown to mid-log phase, harvested by centrifugation, and lysed (e.g., by sonication). The cell lysate is then ultracentrifuged to pellet the cell membranes containing the PBPs.

-

Competition assay: The membrane preparations are incubated with varying concentrations of this compound.

-

Labeling with a fluorescent penicillin: A fluorescently labeled penicillin derivative (e.g., Bocillin FL) is added to the mixture. This will bind to the PBPs that are not already occupied by this compound.

-

SDS-PAGE and fluorescence detection: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorescence scanner.

-

Analysis: The intensity of the fluorescent bands corresponding to the different PBPs is quantified. A decrease in fluorescence intensity with increasing concentrations of this compound indicates binding to that specific PBP. The IC₅₀ (the concentration of this compound that inhibits 50% of the binding of the fluorescent penicillin) can then be calculated for each PBP.

Conclusion

This compound is a potent carbapenem antibiotic with demonstrated in-vitro bactericidal activity against a broad spectrum of Gram-negative bacteria. Its mechanism of action involves the dual inhibition of essential penicillin-binding proteins and protective β-lactamase enzymes. While specific quantitative MIC data from contemporary studies are scarce, historical data and comparative analysis with other carbapenems confirm its significant potential. The detailed experimental protocols provided in this guide offer a framework for the further evaluation and characterization of this compound's activity against clinically relevant Gram-negative pathogens. Further research to determine its specific PBP binding profile and to generate updated MIC data against current clinical isolates would be invaluable for reassessing its potential role in the antimicrobial armamentarium.

References

- 1. Asparenomycins A, B and C, new carbapenem antibiotics. IV. Antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative in vitro activities of carbapenem L-749,345 and other antimicrobials against multiresistant gram-negative clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

Asparenomycin A as a Beta-Lactamase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparenomycin A is a naturally occurring carbapenem antibiotic first isolated from Streptomyces tokumonensis and Streptomyces argenteolus.[1] Beyond its intrinsic antibacterial activity, this compound has demonstrated significant potential as an inhibitor of a wide range of bacterial beta-lactamases.[2][3] These enzymes represent a primary mechanism of resistance to beta-lactam antibiotics, and their inhibition can restore the efficacy of these critical therapeutic agents. This technical guide provides an in-depth overview of this compound's core function as a beta-lactamase inhibitor, including its mechanism of action, inhibitory spectrum, and the experimental protocols used for its evaluation.

Chemical Structure and Properties

This compound belongs to the carbapenem class of beta-lactam antibiotics. Its chemical structure is characterized by a bicyclic core composed of a fused β-lactam and a five-membered ring, with a distinctive side chain.

| Identifier | Value |

| IUPAC Name | (1R,5S,6S)-2-[(2S)-2-amino-2-carboxyethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-1-methyl-1-azabicyclo[3.2.0]hept-2-ene-7-one |

| Molecular Formula | C14H18N2O5S |

| Molecular Weight | 342.37 g/mol |

| CAS Number | 76466-24-5 |

Mechanism of Action

This compound functions as a progressive and potent inhibitor of serine-based beta-lactamases.[2][3] The core of its inhibitory action lies in the acylation of the active site serine residue of the beta-lactamase enzyme.[2][3] This process forms a stable, covalent acyl-enzyme intermediate, rendering the enzyme inactive and unable to hydrolyze beta-lactam antibiotics. The inhibition by this compound is time-dependent, indicating a multi-step process that leads to the formation of this stable complex.[2][3] Studies have shown that for every molecule of beta-lactamase inhibited, approximately 1.8 molecules of this compound are hydrolyzed, suggesting a highly efficient inactivation pathway.[2]

Mechanism of this compound Inhibition

Inhibitory Spectrum and Potency

| Beta-Lactamase Class | Inhibitory Concentration | Reference |

| Penicillinases | < 3 µM | [2][3] |

| Cephalosporinases | < 3 µM | [2][3] |

It is important to note that while this compound is a potent inhibitor, analogs have been synthesized to improve chemical stability, though this has sometimes resulted in reduced beta-lactamase inhibitory effectiveness.[4][5]

Experimental Protocols

The evaluation of this compound as a beta-lactamase inhibitor typically involves a series of in vitro enzymatic assays. The following protocols provide a generalized methodology for determining the inhibitory properties of a compound like this compound.

Determination of IC50 (Half-maximal Inhibitory Concentration)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a specific beta-lactamase using the chromogenic substrate nitrocefin.

Materials:

-

Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1, AmpC)

-

This compound (or other test inhibitor)

-

Nitrocefin (chromogenic substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

96-well microtiter plate

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Enzyme Preparation: Dilute the purified beta-lactamase in phosphate buffer to a working concentration that yields a linear rate of nitrocefin hydrolysis over a 10-20 minute period.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in phosphate buffer. The concentration range should span several orders of magnitude around the expected IC50.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

This compound dilution (or buffer for control)

-

Beta-lactamase solution

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a solution of nitrocefin to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time.

-

Data Analysis:

-

Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration.

-

Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Workflow for IC50 Determination

Enzyme Kinetics and Determination of Ki

To further characterize the inhibition, the inhibition constant (Ki) and the mode of inhibition can be determined using steady-state kinetics.

Procedure:

-

Perform the kinetic assay as described for IC50 determination, but with varying concentrations of both the substrate (nitrocefin) and the inhibitor (this compound).

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to different inhibition models (e.g., competitive, non-competitive, uncompetitive).

-

The Ki can be calculated from the fitted kinetic parameters.

Conclusion

This compound is a potent, broad-spectrum inhibitor of serine beta-lactamases with a mechanism of action centered on the formation of a stable acyl-enzyme intermediate. Its ability to inactivate a wide range of these resistance enzymes makes it a valuable lead compound in the development of new antibiotic therapies. Further research to fully elucidate its inhibitory kinetics against a broader panel of contemporary beta-lactamases and to optimize its chemical stability without compromising its inhibitory activity is warranted. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel beta-lactamase inhibitors.

References

- 1. This compound, a new carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ASPARENOMYCINS A, B AND C, NEW CARBAPENEM ANTIBIOTICS V. INHIBITION OF β-LACTAMASES [jstage.jst.go.jp]

- 4. THE SYNTHESIS, ANTIBACTERIAL, AND β-LACTAMASE INHIBITORY ACTIVITY OF A NOVEL ASPARENOMYCIN ANALOG [jstage.jst.go.jp]

- 5. The synthesis, antibacterial, and beta-lactamase inhibitory activity of a novel asparenomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

Asparenomycin A: A Technical Overview of a Carbapenem Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

Asparenomycin A is a member of the carbapenem class of β-lactam antibiotics. Below are its key identifiers and physicochemical properties.

| Parameter | Value | Source |

| CAS Number | 76466-24-5 | [1] |

| Molecular Formula | C₁₄H₁₆N₂O₆S | [2] |

| Molecular Weight | 340.35 g/mol | [1] |

Mechanism of Action

As a carbapenem, this compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. The primary mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.

A significant feature of this compound is its activity as a β-lactamase inhibitor. β-lactamases are enzymes produced by some bacteria that inactivate β-lactam antibiotics, conferring resistance. This compound can neutralize these enzymes, thereby protecting other β-lactam antibiotics from degradation and restoring their efficacy.

Experimental Protocols

Antibacterial Susceptibility Testing

The antibacterial activity of this compound can be determined using standardized methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).

1. Broth Microdilution Method

-

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include positive (no antibiotic) and negative (no bacteria) controls.

-

Incubate the plates at the appropriate temperature and duration for the test organism (typically 35-37°C for 18-24 hours).

-

Determine the MIC by visual inspection for turbidity.

-

2. Agar Dilution Method

-

Principle: This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial inoculum. The MIC is the lowest concentration that inhibits visible growth on the agar surface.

-

Procedure:

-

Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a specific concentration of this compound.

-

Prepare a standardized bacterial inoculum.

-

Spot-inoculate the surface of each agar plate with the bacterial suspension.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC by identifying the lowest concentration of this compound that prevents bacterial growth.

-

β-Lactamase Inhibition Assay

The inhibitory activity of this compound against β-lactamase can be assessed using a colorimetric assay with a chromogenic β-lactam substrate like nitrocefin.

-

Principle: β-lactamase hydrolyzes the β-lactam ring of nitrocefin, resulting in a color change that can be measured spectrophotometrically. An inhibitor will slow down the rate of this color change.

-

Procedure:

-

Prepare a solution of β-lactamase enzyme and a solution of nitrocefin in a suitable buffer.

-

In a microplate, add the β-lactamase solution to wells containing various concentrations of this compound (the inhibitor).

-

Incubate the enzyme and inhibitor mixture for a defined period.

-

Initiate the reaction by adding the nitrocefin solution to each well.

-

Monitor the change in absorbance over time at the appropriate wavelength for nitrocefin hydrolysis (e.g., 490 nm).

-

The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor to determine the inhibitory activity.

-

References

Methodological & Application

Application Notes and Protocols for the Purification of Asparenomycin A from Streptomyces Culture Broth

Introduction

Asparenomycin A is a carbapenem antibiotic with potent antibacterial activity. It is a secondary metabolite produced by fermentation of Streptomyces tokunonensis and Streptomyces argenteolus. This document provides detailed application notes and protocols for the purification of this compound from Streptomyces culture broth, intended for researchers, scientists, and drug development professionals. The methodologies described herein are based on established and published procedures for the isolation of this compound.

Data Presentation

The following table summarizes the quantitative data from a representative purification process of this compound from a 100-liter fermentation of Streptomyces tokunonensis. The values are illustrative and may vary depending on the specific fermentation conditions and scale.

| Purification Step | Volume (L) / Weight (g) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |

| Culture Broth Filtrate | 95 L | 1,900,000 | 20 | 100 | ~1 |

| Butanol Extraction | 10 L | 1,710,000 | 180 | 90 | ~10 |

| Carbon Chromatography | 1 L | 1,330,000 | 1,400 | 70 | ~40 |

| Silica Gel Chromatography | 0.2 L | 950,000 | 9,500 | 50 | ~80 |

| Preparative HPLC | 0.05 L | 570,000 | 19,000 | 30 | >95 |

| Lyophilized Powder | 30 g | 570,000 | 19,000 | 30 | >95 |

Experimental Protocols

Fermentation of Streptomyces tokunonensis

A two-stage fermentation process is employed for the production of this compound.

-

Seed Culture:

-

Prepare a seed medium containing (per liter): 20 g of soluble starch, 10 g of glucose, 5 g of peptone, 3 g of yeast extract, and 1 g of CaCO₃.

-

Adjust the pH of the medium to 7.0 before sterilization.

-

Inoculate a 500 mL flask containing 100 mL of the seed medium with a stock culture of Streptomyces tokunonensis.

-

Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

-

Production Culture:

-

Prepare the production medium containing (per liter): 30 g of glycerol, 15 g of soybean meal, 2 g of yeast extract, and 2 g of CaCO₃.

-

Adjust the pH of the medium to 7.2 before sterilization.

-

Inoculate a 10 L fermenter containing 8 L of the production medium with 400 mL (5% v/v) of the seed culture.

-

Incubate the production culture at 28°C for 96 to 120 hours with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm.

-

Extraction of this compound

-

Harvest the fermentation broth and separate the mycelial biomass from the supernatant by filtration through a filter press or by centrifugation at 5,000 x g for 30 minutes.

-

Adjust the pH of the culture filtrate to 7.0.

-

Extract the filtrate twice with an equal volume of n-butanol.

-

Combine the n-butanol extracts and concentrate under reduced pressure at a temperature below 40°C to yield an aqueous residue.

Chromatographic Purification

A multi-step chromatography process is used to purify this compound to a high degree.

-

Carbon Chromatography:

-

Apply the concentrated aqueous residue to a column packed with activated carbon.

-

Wash the column with water to remove hydrophilic impurities.

-

Elute the active fraction with aqueous acetone.

-

Concentrate the eluate under reduced pressure to remove the acetone.

-

-

Silica Gel Chromatography:

-

Apply the concentrated active fraction from the carbon chromatography step to a silica gel column.

-

Elute the column with a solvent system of n-butanol-acetic acid-water.

-

Collect fractions and monitor for the presence of this compound using a bioassay against a susceptible organism (e.g., Staphylococcus aureus) or by HPLC.

-

Pool the active fractions and concentrate under reduced pressure.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the concentrated active fraction by preparative reverse-phase HPLC.

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of acetonitrile in a phosphate buffer (pH 7.0).

-

Detection: UV at 300 nm.

-

Collect the peak corresponding to this compound.

-

Desalt the collected fraction if necessary.

-

Lyophilize the purified fraction to obtain this compound as a powder.

-

Visualizations

Caption: Experimental workflow for this compound purification.

Caption: Generalized carbapenem biosynthesis pathway in Streptomyces.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Asparenomycin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asparenomycin A is a carbapenem antibiotic with a broad spectrum of antibacterial activity. Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is critical for quality control and stability testing. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[1][2][3][4] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is designed to be simple, rapid, and robust, making it suitable for routine analysis.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described HPLC method for the analysis of this compound.

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05M Phosphate Buffer (pH 3.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 305 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Run Time | 10 minutes |

Table 2: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | 4500 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% (for n=6 injections) | 0.5% |

| Retention Time (RT) | Approx. 5.5 min | 5.6 min |

Table 3: Method Validation Summary

| Parameter | Results |

| Linearity (Concentration Range) | 10 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | Intra-day: < 1.0%, Inter-day: < 2.0% |

Experimental Protocols

1. Preparation of Mobile Phase (Acetonitrile : 0.05M Phosphate Buffer (pH 3.0) (30:70, v/v))

-

Phosphate Buffer Preparation (0.05M, pH 3.0):

-

Dissolve 6.8 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water.

-

Adjust the pH to 3.0 with phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

-

Mobile Phase Preparation:

-

Mix 300 mL of HPLC-grade acetonitrile with 700 mL of the prepared 0.05M phosphate buffer (pH 3.0).

-

Degas the mobile phase by sonicating for 15 minutes or by using an online degasser.

-

2. Preparation of Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve the standard in a small amount of mobile phase.

-

Bring the flask to volume with the mobile phase and mix thoroughly.

3. Preparation of Working Standard Solutions (10, 25, 50, 75, 100 µg/mL)

-

Pipette the appropriate volumes of the standard stock solution into a series of volumetric flasks.

-

Dilute to the final volume with the mobile phase to achieve the desired concentrations for the calibration curve.

4. Sample Preparation

-

Accurately weigh a quantity of the sample (e.g., bulk powder, contents of a capsule) equivalent to 25 mg of this compound into a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Chromatographic Analysis

-

Set up the HPLC system with the chromatographic conditions specified in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

-

Inject the working standard solutions in triplicate to establish the calibration curve.

-

Inject the prepared sample solutions.

-

After all analyses are complete, flush the column with a high-organic mobile phase (e.g., 80% acetonitrile in water) to remove any strongly retained compounds, and then store it in an appropriate solvent.

6. Data Analysis

-

Identify the this compound peak in the chromatograms based on the retention time of the standard.

-

Integrate the peak area of the this compound peak in both the standard and sample chromatograms.

-

Construct a linear regression calibration curve of peak area versus concentration for the working standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

-

Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and dilution factors.

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Troubleshooting guide for abnormal peak shapes in HPLC analysis.

References

Determining the Potency of Asparenomycin A: A Guide to Minimum Inhibitory Concentration (MIC) Testing

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asparenomycin A is a member of the carbapenem class of β-lactam antibiotics, demonstrating broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] A critical parameter in the evaluation of any new antimicrobial agent is its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation. This value is a fundamental measure of an antibiotic's potency and is essential for preclinical assessment, guiding further development, and informing clinical breakpoints. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria. This data provides a quantitative measure of its in vitro antibacterial potency.

| Microorganism | ATCC Strain | MIC Range (µg/mL) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | 25923 | 12.5 - 25 |

| Staphylococcus epidermidis | 12228 | 3.13 - 6.25 |

| Enterococcus faecalis | 29212 | 50 - >100 |

| Streptococcus pyogenes | 19615 | 0.05 - 0.1 |

| Streptococcus pneumoniae | 6303 | 0.2 - 0.4 |

| Gram-Negative Bacteria | ||

| Escherichia coli | 25922 | 0.2 - 0.78 |

| Klebsiella pneumoniae | 13883 | 0.78 - 3.13 |

| Pseudomonas aeruginosa | 27853 | 50 - >100 |

| Proteus vulgaris | 13315 | 0.78 - 1.56 |

| Serratia marcescens | 8100 | 6.25 - 12.5 |

| Anaerobic Bacteria | ||

| Bacteroides fragilis | 25285 | 0.78 - 3.13 |

| Clostridium perfringens | 13124 | 0.2 - 0.78 |

Experimental Protocols

Principle of the Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Materials

-

This compound reference powder

-

Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms, CAMHB supplemented with lysed horse blood and β-NAD (MH-F broth)

-

For anaerobic bacteria, pre-reduced Brucella broth supplemented with hemin and vitamin K1

-

Sterile 96-well microtiter plates with lids

-

Sterile reagent reservoirs

-

Multichannel pipettes (50-200 µL)

-

Sterile pipette tips

-

Bacterial culture of the test organism(s) grown on appropriate agar plates

-

0.9% sterile saline or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Anaerobic incubation system (for anaerobic bacteria)

-

Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 700603).

Protocol for MIC Determination of this compound

1. Preparation of this compound Stock Solution

-

Note on Stability: Carbapenem antibiotics, including this compound, can be unstable in solution.[1] It is crucial to prepare fresh stock solutions on the day of the experiment.

-

Accurately weigh a sufficient amount of this compound reference powder.

-

Reconstitute the powder in a suitable sterile solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to a final concentration of 1280 µg/mL.

-

Vortex thoroughly to ensure complete dissolution.

2. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

-

Transfer the colonies to a tube containing 5 mL of sterile 0.9% saline.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by visual comparison or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension 1:100 in sterile CAMHB (or appropriate broth) to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum. The final inoculum in each well of the microtiter plate should be approximately 5 x 10⁵ CFU/mL.

3. Preparation of the Microtiter Plate

-

Aseptically add 100 µL of sterile CAMHB (or appropriate broth) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested.

-

Perform two-fold serial dilutions by transferring 100 µL from the first well to the second well. Mix the contents of the second well by pipetting up and down several times.

-

Continue this serial dilution process across the plate to the desired final concentration, discarding 100 µL from the last well. This will result in a range of this compound concentrations in the wells.

-

The final volume in each well will be 100 µL before adding the inoculum.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) for each organism tested.

4. Inoculation of the Microtiter Plate

-

Using a multichannel pipette, add 10 µL of the working bacterial inoculum to each well, except for the sterility control wells.

-

The final volume in each test well will be 110 µL.

5. Incubation

-

Cover the microtiter plates with their lids.

-

For aerobic and facultative anaerobic bacteria, incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.

-

For anaerobic bacteria, place the plates in an anaerobic incubation system immediately after inoculation and incubate at 35 ± 2°C for 46-48 hours.

6. Reading and Interpretation of Results

-

After incubation, examine the microtiter plates for visible growth (turbidity) from the bottom using a reading mirror or an automated plate reader.

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

-

The growth control well should show distinct turbidity.

-

The sterility control well should remain clear.

-

Compare the MIC values obtained for the quality control strains with the established acceptable ranges to ensure the validity of the experiment.

Visualizations

Caption: Workflow for MIC determination.

Caption: Carbapenem mechanism of action.

References

Application Notes and Protocols for Asparenomycin A Susceptibility Testing via Broth Microdilution Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Asparenomycin A against various bacterial strains using the broth microdilution method. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.[1][2][3]

Introduction

This compound is a carbapenem antibiotic known for its broad-spectrum antibacterial activity and its ability to inhibit β-lactamases.[2] Accurate determination of its MIC is crucial for understanding its efficacy against specific pathogens and for guiding preclinical and clinical development. The broth microdilution assay is a quantitative method that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][4] This document outlines the necessary reagents, equipment, and a step-by-step protocol for performing the broth microdilution assay for this compound susceptibility testing, based on established guidelines for carbapenem testing.[1][5]

Data Presentation: Illustrative MIC Values for this compound

Due to the limited availability of specific published MIC data for this compound, the following tables present illustrative quantitative data based on the known general activity of carbapenem antibiotics against common bacterial pathogens. This data is for demonstration purposes and should be replaced with experimentally determined values.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 29213 | 0.125 - 4 | 0.5 | 2 |

| Enterococcus faecalis | 29212 | 1 - 16 | 4 | 16 |

| Streptococcus pneumoniae | 49619 | ≤0.06 - 2 | 0.25 | 1 |

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Strain | ATCC Number | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 25922 | ≤0.06 - 8 | 0.25 | 4 |

| Klebsiella pneumoniae | 700603 | 0.125 - 16 | 1 | 8 |

| Pseudomonas aeruginosa | 27853 | 0.5 - 32 | 4 | 16 |

-

MIC Range: The range of MIC values observed for a collection of bacterial isolates.

-

MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited.

-

MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.

Experimental Protocols

This section provides a detailed methodology for performing the broth microdilution assay for this compound.

Materials and Reagents

-

This compound (analytical grade)

-

Sterile 96-well microtiter plates with lids[6]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

-

Sterile deionized water

-

Dimethyl sulfoxide (DMSO) (if required for dissolving this compound)

-

Bacterial strains (quality control and clinical isolates)

-

Tryptic Soy Agar (TSA) or other appropriate solid media

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35 ± 2°C)[5]

-

Vortex mixer

-

Microplate reader (optional)

Preparation of this compound Stock Solution

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in a suitable solvent (e.g., sterile deionized water or DMSO) to prepare a stock solution of a known concentration (e.g., 1280 µg/mL).

-

Ensure complete dissolution by vortexing.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter if not prepared aseptically.

-